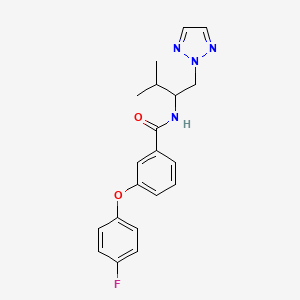

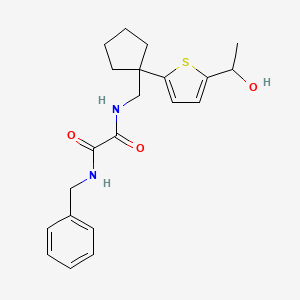

![molecular formula C18H19N3O4S B2984132 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide CAS No. 941932-94-1](/img/structure/B2984132.png)

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Benzamides, such as “4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide”, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic methods such as 1H-NMR and 13C-NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamides include esterification, cyanation, cyclization, and aminolysis reactions . These reactions are part of the process of synthesizing benzamides substituted with pyridine-linked 1,2,4-oxadiazole .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .Wissenschaftliche Forschungsanwendungen

Chemoselective N-benzoylation of aminophenols : The N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates has been studied, leading to the formation of compounds like N-(2-hydroxyphenyl)benzamides, which are of biological interest. This process is explained through the formation of thiourea followed by the elimination of thiocyanic acid triggered by the intramolecular nucleophilic attack of aromatic nitrogen on the carbonyl group of thioureas (Singh, Lakhan, & Singh, 2017).

Synthesis and Biological Properties of Benzothiazin Derivatives : A series of benzothiazin derivatives has been synthesized and evaluated for their potential as diuretics and analgesics. Compounds with a free carboxyl group were found to be of interest as potential diuretics, while carbamide derivatives showed potential as analgesics (Ukrainets et al., 2017).

Antimicrobial Activities of Triazole Derivatives : New Schiff bases synthesized by the condensation of benzoyl glycine derivatives have been evaluated for their antibacterial and antifungal activity. Several compounds in this series exhibited significant biological activity (Mange et al., 2013).

Atypical Antipsychotic Agents : Substituted benzamide derivatives have been prepared and evaluated as potential atypical antipsychotic agents. These compounds were assessed for their ability to bind to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their potential antipsychotic activity was investigated (Norman et al., 1996).

Benzothiazinones as Adenosine Receptor Antagonists : Benzothiazinones have been identified as novel antagonists at adenosine receptors, with various derivatives showing potent and selective activities for different receptor subtypes (Gütschow et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (blatter radicals), have been studied for their potential applications in materials science .

Mode of Action

It’s worth noting that benzylic halides typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds, such as blatter radicals, are known to be involved in various applications, including quantum qubits, molecular grafting, controlled polymerization, molecular electronics and spintronics, as well as precursors of liquid crystals and high-spin systems .

Result of Action

Similar compounds, such as blatter radicals, have been studied for their potential applications in materials science .

Action Environment

It’s worth noting that the synthesis of similar compounds, such as blatter radicals, can be influenced by various factors, including the nature of substituents in aromatic fragments .

Eigenschaften

IUPAC Name |

4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c19-17(22)13-3-7-15(8-4-13)20-18(23)14-5-9-16(10-6-14)21-11-1-2-12-26(21,24)25/h3-10H,1-2,11-12H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUXEDZLKOLYSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

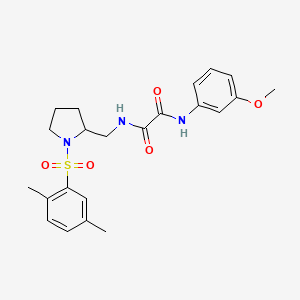

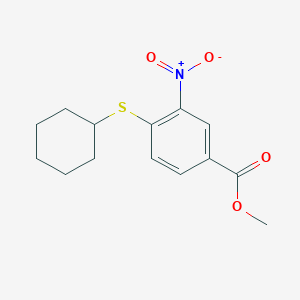

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2984049.png)

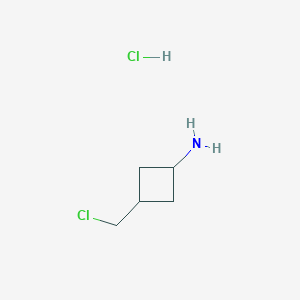

![N-[(E)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4-methoxybenzamide](/img/structure/B2984051.png)

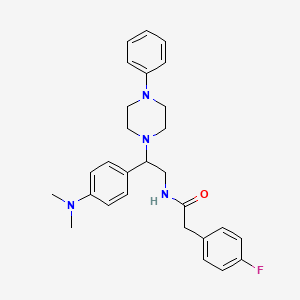

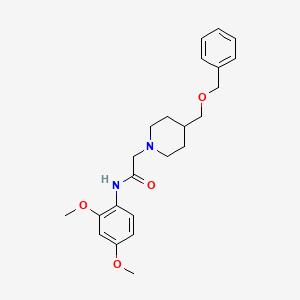

![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2984064.png)

![3-(3,4-dimethoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984066.png)

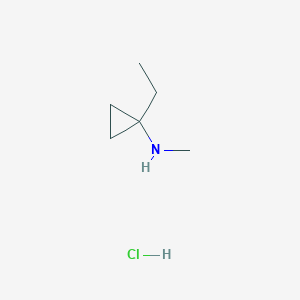

![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)